amine CAS No. 1499287-01-2](/img/structure/B1459110.png)
[(2-Bromo-3-fluorophenyl)methyl](propan-2-yl)amine
Overview
Description
[(2-Bromo-3-fluorophenyl)methyl](propan-2-yl)amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a derivative of phenylmethylamine and has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of [(2-Bromo-3-fluorophenyl)methyl](propan-2-yl)amine is not fully understood. However, it has been shown to interact with certain receptors in the brain, including the dopamine transporter and sigma-1 receptor. These interactions may contribute to the compound's potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect neurotransmitter levels in the brain, including dopamine, norepinephrine, and serotonin. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
[(2-Bromo-3-fluorophenyl)methyl](propan-2-yl)amine has advantages and limitations for lab experiments. One advantage is its potential use in drug development for psychiatric disorders. However, its mechanism of action is not fully understood, and more research is needed to fully explore its potential therapeutic effects.
Future Directions
There are several future directions for research on [(2-Bromo-3-fluorophenyl)methyl](propan-2-yl)amine. One direction is to further investigate its mechanism of action and potential therapeutic effects for psychiatric disorders. Another direction is to explore its potential use in other areas of medicine, such as pain management. Additionally, more research is needed to fully understand the advantages and limitations of this compound for lab experiments.
In conclusion, this compound is a chemical compound that has potential applications in drug development for psychiatric disorders. Its mechanism of action is not fully understood, and more research is needed to fully explore its potential therapeutic effects. Further research is also needed to understand its advantages and limitations for lab experiments and to explore its potential use in other areas of medicine.
Scientific Research Applications
[(2-Bromo-3-fluorophenyl)methyl](propan-2-yl)amine has been studied for its potential applications in drug development. It has been shown to have affinity for certain receptors in the brain, including the dopamine transporter and sigma-1 receptor. This compound has also been investigated for its potential use in treating depression, anxiety, and other psychiatric disorders.
Properties
IUPAC Name |
N-[(2-bromo-3-fluorophenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-7(2)13-6-8-4-3-5-9(12)10(8)11/h3-5,7,13H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFMHYMUSMMUBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C(=CC=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1459027.png)
![2-[(Dimethylamino)methyl]-4-methoxybenzaldehydehydrochloride](/img/structure/B1459033.png)
![4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride](/img/structure/B1459034.png)
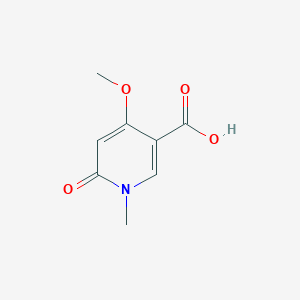
![4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride](/img/structure/B1459038.png)


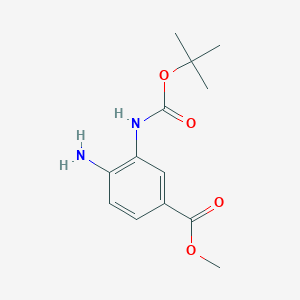
![diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1459044.png)
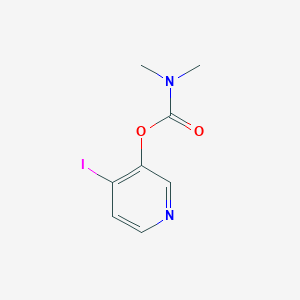
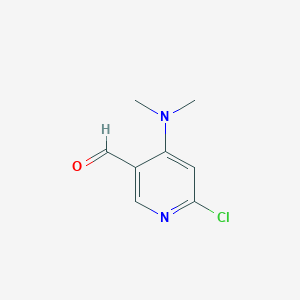

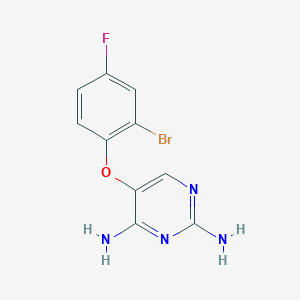
![Dipropyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1459050.png)
